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Abstract

Aprutumab Ixadotin (formerly BAY 1187982) is an antibody-drug conjugate (ADC) that was
developed for the treatment of solid tumors overexpressing Fibroblast Growth Factor Receptor
2 (FGFR2).[1][2][3] It comprises a fully human anti-FGFR2 monoclonal antibody, Aprutumab,
linked to a potent microtubule-disrupting agent, a derivative of auristatin W, via a non-cleavable
linker.[1] This document provides a comprehensive technical overview of Aprutumab Ixadotin,
with a focus on its core mechanism of action: microtubule disruption. It includes a summary of
preclinical and clinical data, detailed experimental protocols for relevant assays, and
visualizations of the signaling pathway and experimental workflows.

Introduction

Antibody-drug conjugates are a class of targeted cancer therapies designed to deliver highly
potent cytotoxic agents directly to tumor cells, thereby minimizing systemic toxicity. Aprutumab
Ixadotin was engineered to target FGFR2, a receptor tyrosine kinase that is frequently
overexpressed in various solid tumors, including gastric and triple-negative breast cancers.[4]
[5] The cytotoxic payload, an auristatin W derivative, is a potent inhibitor of tubulin
polymerization, a critical process for cell division. Preclinical studies demonstrated promising
anti-tumor activity in FGFR2-positive cancer models.[6] However, a first-in-human Phase |
clinical trial revealed that Aprutumab Ixadotin was poorly tolerated in patients, with a
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maximum tolerated dose (MTD) below the predicted therapeutic threshold, leading to the early
termination of the trial.[4][5]

Mechanism of Action

The mechanism of action of Aprutumab Ixadotin involves a multi-step process that culminates
in the disruption of the microtubule network within cancer cells, leading to cell cycle arrest and
apoptosis.

e Binding and Internalization: The Aprutumab antibody component of the ADC selectively binds
to FGFR2 on the surface of tumor cells.

» Lysosomal Trafficking and Payload Release: Following binding, the ADC-FGFR2 complex is
internalized and trafficked to the lysosome. Inside the lysosome, the antibody is degraded,
releasing the auristatin W derivative payload.[7]

e Microtubule Disruption: The released auristatin payload, a potent microtubule-disrupting
agent, binds to tubulin, inhibiting its polymerization into microtubules. This disruption of the
microtubule dynamics leads to G2/M phase cell cycle arrest and ultimately induces
apoptosis.[7]
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Signaling pathway of Aprutumab Ixadotin.
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Quantitative Data

linical In Vi .

Cell Line Cancer Type IC50 (nM) Reference
SNU-16 Gastric Cancer 0.097 - 0.83 [1]
KATO llI Gastric Cancer 0.097 - 0.83 [1]
SUM-52PE Breast Cancer 0.097 - 0.83 [1]
NCI-H716 Colorectal Cancer 0.097 - 0.83 [1]
MFM-223 Breast Cancer 0.097 - 0.83 [1]

Aprutumab Ixadotin demonstrated potent in vitro cytotoxicity with low nanomolar IC50 values
across various FGFR2-positive cancer cell lines.[1] The antigen binding affinity against FGFR2
was determined to be 0.29 nM.[1]

Preclinical In Vivo Efficacy

Xenograft
Model

Cancer Type Dose (mg/kg) Outcome Reference

. >90% tumor
SNU-16 Gastric Cancer 5 o [1]
growth inhibition

Marked decrease
MFM-223 Breast Cancer land5 ) [1]
in tumor volume

Colorectal Notable inhibition
NCI-H716 7.5 [1]
Cancer of tumor growth
] Partial and
Gastric & Breast
PDX Models Dose-dependent  complete tumor [8]
Cancer )
regression

In vivo studies using xenograft models, including patient-derived xenografts (PDX), showed
significant dose-dependent anti-tumor activity.[1][8] FGFR2 amplification or overexpression was
predictive of high in vivo efficacy.[6][8]
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Phase | Clinical Trial Results

Parameter Value Reference
Number of Patients 20 [4115119]
Dose Cohorts (mg/kg) 0.1,0.2,0.4,0.8,1.3 [4105119]
Maximum Tolerated Dose 0.2 ma/k sl
2m
(MTD) 9
Thrombocytopenia,
Dose-Limiting Toxicities (DLTs)  proteinuria, corneal epithelial [4115119]
microcysts
One patient with stable
Tumor Response disease, no objective [4105119]

responses

The Phase | trial was terminated early due to poor tolerability, with the MTD being below the
preclinically estimated minimum therapeutic dose.[4][5]

Experimental Protocols

The following are representative protocols for key experiments used in the preclinical
evaluation of ADCs like Aprutumab Ixadotin.

In Vitro Tubulin Polymerization Assay

This assay quantitatively measures the effect of a compound on the assembly of purified
tubulin into microtubules.

Materials:

Purified tubulin (>99% pure)

GTP solution

Polymerization buffer (e.g., 80 mM PIPES, 2 mM MgCI2, 0.5 mM EGTA, pH 6.9)

Test compound (Ixadotin or its derivatives)
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» Microplate spectrophotometer capable of reading absorbance at 340 nm and maintaining a
temperature of 37°C.

Procedure:
e Thaw tubulin and GTP on ice.

o Prepare the reaction mixture on ice by combining the polymerization buffer, GTP, and tubulin
to the desired final concentration (e.g., 3 mg/mL).

o Add the test compound or vehicle control to the reaction mixture.
o Transfer the reaction mixtures to a pre-warmed 96-well plate.
» Immediately place the plate in the spectrophotometer pre-heated to 37°C.

e Monitor the change in absorbance at 340 nm every minute for 60-90 minutes. An increase in
absorbance indicates microtubule polymerization.

» Analyze the data by comparing the polymerization curves of the compound-treated samples
to the vehicle control.
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Workflow for an in vitro tubulin polymerization assay.

Cell Viability (MTT) Assay

This colorimetric assay is used to assess the cytotoxic effect of an ADC on cancer cell lines.
Materials:

* FGFR2-positive and negative cancer cell lines
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o Complete cell culture medium

e Aprutumab Ixadotin

e MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
e Solubilization buffer (e.g., 10% SDS in 0.01 M HCI)

o 96-well plates

* Microplate reader capable of reading absorbance at 570 nm.

Procedure:

e Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere
overnight.

o Prepare serial dilutions of Aprutumab Ixadotin in complete medium.

e Remove the old medium from the cells and add the ADC dilutions. Include vehicle-only wells
as a control.

 Incubate the plate for a period of 48-144 hours at 37°C.

e Add MTT solution to each well and incubate for 1-4 hours. Viable cells will reduce the yellow
MTT to purple formazan crystals.

e Add the solubilization buffer to dissolve the formazan crystals.
» Read the absorbance at 570 nm using a microplate reader.

o Calculate the percentage of cell viability relative to the vehicle control and determine the
IC50 value.[4][5][10]

Xenograft Tumor Model

This in vivo model is used to evaluate the anti-tumor efficacy of an ADC in a living organism.

Materials:
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Immunodeficient mice (e.g., NOD scid or NMRI nu/nu)

FGFR2-positive tumor cells or patient-derived tumor fragments

Aprutumab Ixadotin formulation for intravenous injection

Calipers for tumor measurement

Animal housing and monitoring facilities

Procedure:

e Implant tumor cells subcutaneously into the flank of the immunodeficient mice.
» Allow the tumors to grow to a palpable size (e.g., 100-200 mms3).

» Randomize the animals into treatment and control groups.

o Administer Aprutumab Ixadotin intravenously at various dose levels and schedules (e.qg.,
once weekly). The control group receives a vehicle control.

e Measure tumor volume with calipers at regular intervals (e.g., twice weekly).
e Monitor animal body weight and overall health as indicators of toxicity.

o At the end of the study, euthanize the animals and excise the tumors for further analysis
(e.g., weight, histology).

e Analyze the data by comparing the tumor growth curves and final tumor weights between the
treated and control groups.
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Workflow for a xenograft tumor model experiment.
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Conclusion

Aprutumab Ixadotin is a well-characterized ADC that effectively targets FGFR2-positive
cancer cells and induces cell death through microtubule disruption. While it demonstrated
significant preclinical efficacy, the translation to the clinical setting was hampered by a narrow
therapeutic window and an unfavorable toxicity profile in humans. The data and methodologies
presented in this guide provide a detailed understanding of the core mechanism of Aprutumab
Ixadotin and serve as a valuable resource for researchers in the field of ADC development.
The challenges encountered with Aprutumab Ixadotin underscore the importance of
developing improved preclinical models and strategies to better predict human toxicity and
therapeutic index.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 12 /12 Tech Support


https://pubmed.ncbi.nlm.nih.gov/31502117/
https://pubmed.ncbi.nlm.nih.gov/31502117/
https://pubmed.ncbi.nlm.nih.gov/31502117/
https://www.researchgate.net/publication/336777331_Determination_of_ADC_Cytotoxicity_in_Immortalized_Human_Cell_Lines
https://www.benchchem.com/product/b12779855#aprutumab-ixadotin-and-microtubule-disruption
https://www.benchchem.com/product/b12779855#aprutumab-ixadotin-and-microtubule-disruption
https://www.benchchem.com/product/b12779855#aprutumab-ixadotin-and-microtubule-disruption
https://www.benchchem.com/product/b12779855#aprutumab-ixadotin-and-microtubule-disruption
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b12779855?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12779855?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

